7-Hydroxytropolone

Antimalarial Structure-Activity Relationship Plasmodium falciparum

7-Hydroxytropolone (3-Hydroxytropolone) is a non-substitutable troponoid natural product. Its 7-hydroxy group is a critical pharmacophore for HIV-1 integrase inhibition—simpler tropolones lack activity. It delivers >18-fold greater antimalarial potency against Plasmodium falciparum K1 than tropolone and acts as a validated antibiotic potentiator by inhibiting aminoglycoside-inactivating enzymes. The unique vicinal oxygen arrangement enables 2:1 Fe³⁺ chelation, distinct from common 1:1 siderophores. For lead optimization, SAR studies, or mechanistic work on iron metabolism, 7-hydroxytropolone is the definitive scaffold. Researchers cannot assume generic tropolone analogs will replicate these functions.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 34777-04-3
Cat. No. B15563232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxytropolone
CAS34777-04-3
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
InChIInChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10)
InChIKeyABNPYUDYGCGOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxytropolone (CAS 34777-04-3) for Research: A Troponoid Antibiotic and Iron Chelator


7-Hydroxytropolone (3-Hydroxytropolone) is a troponoid natural product initially isolated as an antibiotic metabolite from Pseudomonas sp. and Streptomyces neyagawaensis fermentation broths [1]. It is a symmetrical seven-membered heteroatomic ring structure bearing a carboxyl group and two hydroxyl groups, exhibiting broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and fungi [2]. Beyond its antimicrobial properties, 7-hydroxytropolone has been characterized as an iron-scavenging siderophore and a selective enzyme inhibitor, including inhibition of HIV-1 integrase and aminoglycoside-inactivating enzymes [3][4].

7-Hydroxytropolone: Why Structural Specificity Precludes Simple Substitution with Generic Tropolones


While tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) and related compounds like hinokitiol (β-thujaplicin) form a class of non-benzenoid aromatic natural products with broad bioactivity, 7-hydroxytropolone exhibits unique and quantifiable differentiation that precludes generic substitution. The presence of an additional hydroxyl group at the 7-position confers a distinct vicinal oxygen arrangement and tautomeric behavior that is essential for specific biological activities, including HIV-1 integrase inhibition and iron chelation [1][2]. For example, the 7-hydroxy group is a critical structural determinant for integrase inhibition, and simple tropolone derivatives lacking this moiety show markedly reduced or no activity [1]. Furthermore, 7-hydroxytropolone acts as a synergistic antibiotic potentiator via inhibition of aminoglycoside-inactivating enzymes, a mechanism not shared by all tropolones [3]. Therefore, researchers and industrial users cannot assume that structurally related tropolones can serve as functional replacements for 7-hydroxytropolone in experimental or applied settings.

7-Hydroxytropolone (34777-04-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Enhanced Antimalarial Potency of 7-Hydroxytropolone Compared to Tropolone and Hinokitiol

In a comparative study of troponoid antimalarial activity against Plasmodium falciparum K1 strain, 7-hydroxytropolone exhibited significantly greater potency than simpler tropolone analogs. The IC50 of 7-hydroxytropolone was 6.44 µM, which is >18-fold stronger than tropone and notably superior to tropolone and hinokitiol [1]. This quantitative advantage supports its selection over generic tropolones for antimalarial research.

Antimalarial Structure-Activity Relationship Plasmodium falciparum

HIV-1 Integrase Inhibition: The 7-Hydroxy Group is Essential for Activity

Structure-activity relationship studies with tropolone derivatives from the National Cancer Institute compound repository demonstrated that the 7-hydroxy group of 7-hydroxytropolone (alpha-hydroxytropolones) is essential for HIV-1 integrase inhibition [1]. The most active 7-hydroxytropolone derivative, 2,7-dihydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one (NSC 18806), inhibited integrase strand transfer with an IC50 of 4.8 ± 2.5 µM in biochemical assays, while tropolone derivatives lacking the 7-hydroxy group were inactive [1]. This establishes a strict structural requirement for integrase inhibition that is not met by generic tropolones.

HIV Integrase Antiviral Structure-Activity Relationship

Iron Chelation Stoichiometry: 2:1 Complex Formation as a Differentiating Mechanism

7-Hydroxytropolone functions as an iron-scavenging siderophore, and its iron-binding stoichiometry was quantitatively determined. Using the continuous variation method (Job's plot), the stoichiometry of the 7-hydroxytropolone ferric complex was established as 2:1 (ligand:Fe3+) [1]. This 2:1 binding mode contrasts with many common siderophores that exhibit 1:1 stoichiometry and is directly linked to its antimicrobial activity via iron deprivation [2]. The ability to chelate iron is a key driver of its antagonistic activity against phytopathogens such as Dickeya solani [2].

Iron Chelation Siderophore Pseudomonas Metal Complex

Aminoglycoside Synergy: 7-Hydroxytropolone Potentiates Activity via Competitive Enzyme Inhibition

7-Hydroxytropolone was identified as a novel, low-molecular-weight inhibitor of aminoglycoside-2'-O-adenylyltransferase, an enzyme responsible for aminoglycoside antibiotic resistance [1]. Inhibition was competitive with respect to the cosubstrate ATP and appeared to require the unique vicinal arrangement of oxygens found in 7-hydroxytropolone [2]. In vitro synergy was demonstrated between 7-hydroxytropolone and certain aminoglycosides against bacteria resistant to those aminoglycosides by virtue of this inactivating enzyme [1]. This represents a specific antibiotic potentiator mechanism not shared by all tropolone derivatives.

Antibiotic Potentiator Aminoglycoside Synergy Enzyme Inhibition

Antifungal Activity Requires Intact 7-Hydroxytropolone Structure; Methoxy Derivatives are Inactive

In studies of the antifungal metabolite produced by Pseudomonas donghuensis SVBP6, 7-hydroxytropolone (7HT) was identified as the main active component responsible for broad-spectrum inhibition of phytopathogenic fungi [1]. Key structural derivatives were synthesized to probe the mechanism: 2,3-dimethoxy-tropone and 2,7-dimethoxy-tropone. While 7HT showed clear dose-dependent inhibitory activity against Macrophomina phaseolina, neither of the methoxy derivatives mimicked this activity [1]. This demonstrates that the hydroxyl groups and tautomeric capacity of 7HT are essential for antifungal function, and that methylated analogs are not suitable substitutes.

Antifungal Phytopathogen Structure-Activity Relationship Tautomerism

7-Hydroxytropolone (34777-04-3): Optimal Application Scenarios Based on Quantitative Evidence


Antimalarial Lead Optimization: Superior Potency Over Generic Tropolones

For researchers engaged in antimalarial drug discovery, 7-hydroxytropolone is the superior starting point among troponoids for lead optimization or structure-activity relationship (SAR) studies. Its >18-fold improvement in potency against Plasmodium falciparum K1 strain compared to tropolone and >6-fold compared to hinokitiol provides a significantly more potent scaffold [1]. This quantitative advantage reduces the amount of compound needed for in vitro assays and positions 7-hydroxytropolone as a more promising candidate for further derivatization to improve efficacy and selectivity.

HIV-1 Integrase Inhibitor Research: The 7-Hydroxy Group is a Pharmacophoric Requirement

In HIV integrase inhibitor development, the absolute requirement for the 7-hydroxy group for inhibition means that 7-hydroxytropolone (or its α-hydroxytropolone derivatives) is the minimal pharmacophore for this activity [2]. Researchers cannot use simpler tropolones as substitutes in mechanistic studies or inhibitor screening. 7-Hydroxytropolone should be used as the core scaffold when designing or optimizing novel HIV-1 integrase inhibitors, particularly those targeting the strand transfer reaction via divalent metal chelation.

Iron Chelation and Siderophore Research: Defined 2:1 Fe3+ Binding Stoichiometry

For studies of iron metabolism, siderophore biology, or metal chelation chemistry, 7-hydroxytropolone offers a well-characterized 2:1 (ligand:Fe3+) binding stoichiometry determined by the continuous variation method [3]. This distinguishes it from many common siderophores that exhibit 1:1 binding. Researchers investigating microbial iron acquisition, particularly in Pseudomonas spp., or developing iron-chelating antimicrobial strategies should prioritize 7-hydroxytropolone as a model compound with a defined and quantifiable binding mode [4].

Antibiotic Potentiator Development: Validated Synergy with Aminoglycosides

For programs aimed at overcoming aminoglycoside resistance, 7-hydroxytropolone is a validated antibiotic potentiator with demonstrated in vitro synergy against resistant bacteria [5]. Its mechanism of competitive inhibition of aminoglycoside-2'-O-adenylyltransferase with respect to ATP is established [6]. Researchers developing combination therapies or screening for novel potentiators should use 7-hydroxytropolone as a positive control or benchmark compound, as its activity is linked to a specific resistance mechanism that may not be addressed by other tropolone analogs.

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